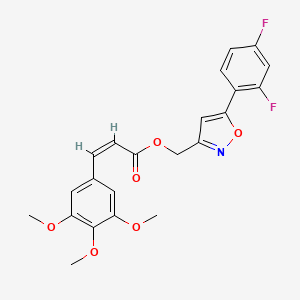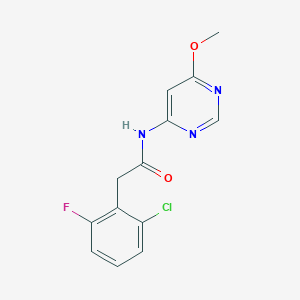
2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity with other compounds and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves studying the physical properties of the compound like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
A study on the metabolism of various chloroacetamide herbicides, including acetochlor and metolachlor, in human and rat liver microsomes revealed insights into the metabolic pathways of these compounds, potentially implicating similar chloroacetamide derivatives in toxicological and environmental health research. The research highlighted how these compounds are processed in liver microsomes, suggesting a complex metabolic activation pathway leading to DNA-reactive products. This information could be relevant when considering the environmental impact and safety of using such compounds (Coleman et al., 2000).
Radiosynthesis for Imaging Applications
Another study focused on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, highlights the process of labeling compounds with fluorine-18 for in vivo imaging. This research provides a glimpse into how fluorine-containing compounds, similar to the one , can be utilized in the development of diagnostic tools and the exploration of their applications in medical imaging (Dollé et al., 2008).
Anti-Lung Cancer Activity
Research into fluoro-substituted benzo[b]pyran derivatives for anti-lung cancer activity presents a case for exploring the potential anticancer properties of similar fluorine-containing compounds. This study suggests that modifications to the chemical structure can yield compounds with significant anticancer activity, indicating a possible research avenue for "2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide" in oncology (Hammam et al., 2005).
Thrombin Inhibition
A study on 2-(2-Chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors demonstrates the therapeutic potential of similar compounds in the treatment or management of conditions related to thrombosis. The research underscores the importance of the chemical structure in determining the efficacy of such inhibitors, which could be relevant for developing new therapeutic agents (Lee et al., 2007).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, etc.
Future Directions
This would involve discussing potential future research directions or applications of the compound based on its properties and uses.
Please note that the availability of this information would depend on how much research has been done on the compound. For a comprehensive analysis, you may need to consult scientific literature or databases. If the compound is novel or not widely studied, some of this information may not be available. Always ensure to handle chemicals safely and responsibly.
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O2/c1-20-13-6-11(16-7-17-13)18-12(19)5-8-9(14)3-2-4-10(8)15/h2-4,6-7H,5H2,1H3,(H,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRRWIMFKFCDAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2365006.png)
![N-(1-cyanocyclopentyl)-2-(3-{[(4-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2365007.png)
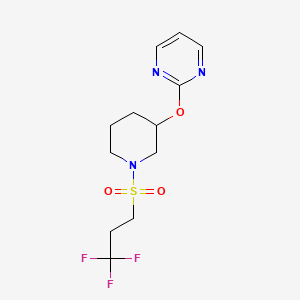
![N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2365010.png)
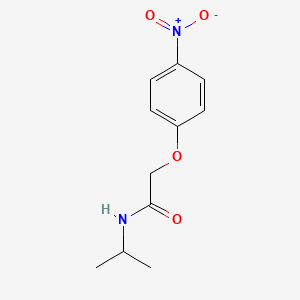
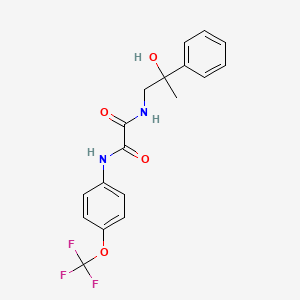
![1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2365014.png)
![3-Fluorosulfonyloxy-5-[(2S)-2-methylpyrrolidine-1-carbonyl]pyridine](/img/structure/B2365015.png)
![4-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine](/img/structure/B2365016.png)
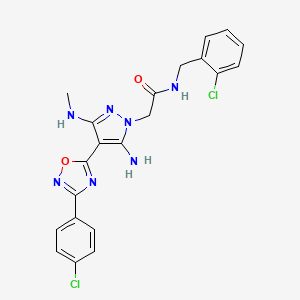
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-naphthamide](/img/structure/B2365018.png)
![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2365020.png)
![N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2365023.png)
